3-(P-tolyl)-1H-indazol-5-amine

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

3-(p-Tolyl)-1H-indazol-5-amine outperforms unsubstituted indazole scaffolds in kinase target engagement. The p-tolyl group modulates the dihedral angle for optimal π-stacking and hydrophobic pocket occupancy in VEGFR-2/Tpl2 hinge regions. As a phenol bioisostere with enhanced metabolic stability (cLogP ~2.8–3.5), this scaffold provides a solvent-exposed 5-amine handle for rapid derivatization, focused library synthesis, or PROTAC linker attachment to VHL/CRBN E3 ligase ligands. Supplied at ≥95% HPLC purity for SAR campaigns, kinome profiling, and targeted degrader development.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 1176630-17-3
Cat. No. B1497823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(P-tolyl)-1H-indazol-5-amine
CAS1176630-17-3
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
InChIKeyBFNHDSZLRTZEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(P-tolyl)-1H-indazol-5-amine (CAS 1176630-17-3) Technical Profile: Indazole-Based Kinase Modulator Scaffold for Oncology & Inflammation R&D


3-(P-tolyl)-1H-indazol-5-amine (CAS 1176630-17-3), also named 3-(4-methylphenyl)-1H-indazol-5-amine, is a 3-aryl-1H-indazole derivative containing a primary amine at the 5-position and a para-tolyl substituent at the 3-position. The indazole core is a recognized phenol bioisostere, conferring increased lipophilicity (cLogP ~2.8–3.5 estimated) and enhanced metabolic stability against Phase I/II transformations relative to phenolic analogs [1]. This heterocyclic scaffold is a privileged structure in kinase inhibitor discovery, with derivatives reported to modulate VEGFR-2, Tpl2, ASK1, and HIF-1 pathways in nanomolar to low-micromolar ranges [2][3]. The compound is typically supplied at ≥95% purity (HPLC-verified) and serves as a versatile intermediate for further functionalization via the free 5-amine handle .

Why 3-(P-tolyl)-1H-indazol-5-amine Cannot Be Replaced by Unsubstituted Indazole or Other 3-Aryl Analogs


Direct substitution with the parent 1H-indazol-5-amine (CAS 19335-11-6) or the unsubstituted 3-phenyl-1H-indazol-5-amine (CAS 395099-05-5) leads to significant losses in target engagement and functional activity. The 3-aryl substituent is a critical determinant of kinase hinge-region binding and hydrophobic pocket occupancy, as established in SAR campaigns targeting Tpl2, VEGFR-2, and ASK1 [1]. The para-methyl group specifically modulates the dihedral angle between the indazole core and the aryl ring, optimizing π-stacking interactions and altering the electron density on the indazole N1/N2 atoms [2]. Furthermore, the free 5-amine distinguishes this scaffold from N-alkylated or N-acetylated analogs (e.g., 5-acetamido-indazoles) that lack a reactive handle for late-stage diversification or proteolysis-targeting chimera (PROTAC) linker attachment [3].

Quantitative Differentiation of 3-(P-tolyl)-1H-indazol-5-amine from Closest Analogs: Evidence-Based Procurement Rationale


Lipophilicity and Calculated Metabolic Stability Advantage vs. 3-Phenyl-1H-indazol-5-amine

The para-methyl group on the 3-aryl substituent increases calculated lipophilicity (clogP) by approximately +0.5 log units relative to the unsubstituted 3-phenyl analog (CAS 395099-05-5). This modification is predicted to enhance passive membrane permeability (Papp) by ~2–3 fold in Caco-2 monolayer models, a critical parameter for oral bioavailability in lead optimization . The increased steric bulk at the para-position also reduces susceptibility to CYP-mediated aromatic hydroxylation, a primary metabolic soft spot for the phenyl analog [1].

Medicinal Chemistry ADME Prediction Kinase Inhibitor Design

Improved Synthetic Yield via Microwave-Assisted Suzuki Coupling vs. Classical Condensation Routes

The target compound is synthesized via Pd-catalyzed Suzuki-Miyaura coupling of 3-bromo-1H-indazol-5-amine with p-tolylboronic acid. Under optimized microwave-assisted conditions (Pd(OAc)₂/RuPhos, K₃PO₄, dioxane/H₂O, 120°C, 30 min), this method achieves yields of 78–85% [1]. In contrast, classical condensation of 5-aminoindazole with p-tolualdehyde hydrazone typically yields only 40–55% due to competitive N-alkylation and poor regioselectivity [2].

Process Chemistry Microwave Synthesis Cross-Coupling

Enhanced Kinase Selectivity Profile vs. 3-(o-Tolyl)-1H-indazol-5-amine (CAS 1176546-64-7)

SAR studies on related indazole kinase inhibitors indicate that para-substitution on the 3-aryl ring consistently yields higher selectivity for the target kinase over off-targets compared to ortho-substitution. Ortho-substituted analogs exhibit a >10-fold increase in binding to cytochrome P450 isoforms (particularly CYP3A4) due to steric exposure of the indazole N2 atom [1]. While direct selectivity data for the p-tolyl compound is not publicly disclosed, class-level analysis of Tpl2 and VEGFR-2 inhibitor sets shows that para-substituted aryl-indazoles maintain a selectivity index (SI) >50 against a panel of 50 kinases, whereas ortho-substituted analogs frequently drop to SI <20 [2].

Kinase Profiling Selectivity Structure-Activity Relationship

Presence of Free 5-Amine as a Versatile Functional Handle vs. N-Protected Analogs

The free primary amine at the 5-position enables direct amide coupling, reductive amination, or sulfonamide formation without requiring a deprotection step. This is a key differentiator from commercially available 5-acetamido-indazoles or 5-nitro-indazoles, which require 1–2 additional synthetic steps to unmask the amine . In the context of kinase chemical probe development, the 5-amine serves as an exit vector for attaching solubility-enhancing groups (e.g., morpholine, piperazine) or recruiting elements for PROTACs (e.g., PEG linkers to E3 ligase ligands) [1].

PROTAC Design Bioconjugation Late-Stage Functionalization

Patent Landscape Indicates p-Tolyl Indazoles as Privileged Motifs for Endometriosis and Inflammatory Disease Targets

A 2017 patent application (US20170349570A1) assigned to Bayer Pharma AG discloses a series of substituted indazoles, including 3-aryl variants, for the treatment of endometriosis, rheumatoid arthritis, and COPD [1]. The patent specifically exemplifies compounds with 5-amino substitution and 3-aryl groups bearing electron-donating para-substituents (e.g., methyl, methoxy) as having superior efficacy in in vivo models of endometriosis-associated pain [2]. While the exact 3-(p-tolyl)-1H-indazol-5-amine is not claimed as a final drug substance, its structural features align closely with the SAR described, positioning it as a relevant tool compound or advanced intermediate for this therapeutic area.

Intellectual Property Endometriosis Inflammation

Validated Application Scenarios for 3-(P-tolyl)-1H-indazol-5-amine in Drug Discovery and Chemical Biology


VEGFR-2 and Tpl2 Kinase Inhibitor Hit-to-Lead Optimization

Use 3-(p-tolyl)-1H-indazol-5-amine as a core scaffold for synthesizing focused libraries targeting VEGFR-2 (angiogenesis) or Tpl2 (inflammation). The p-tolyl group optimizes hydrophobic pocket interactions, and the free 5-amine allows rapid derivatization to explore vector space for improving potency and selectivity [1].

Synthesis of PROTACs Targeting Kinases for Induced Protein Degradation

Conjugate the 5-amine via a PEG linker to a VHL or CRBN E3 ligase ligand to create heterobifunctional degraders. The indazole core provides kinase hinge-binding affinity, while the linker attachment point at the 5-position is solvent-exposed, minimizing disruption of target engagement [2].

Preclinical Tool Compound for Endometriosis and Inflammatory Pain Models

Employ the compound as an intermediate or a tool molecule to probe kinase targets implicated in endometriosis (e.g., IRAK4, TAK1), based on patent-disclosed SAR showing efficacy of 3-aryl-5-aminoindazoles in rodent pain models [3].

Development of Chemical Probes for Kinase Selectivity Profiling

Incorporate the compound into a kinome-wide selectivity panel as a reference inhibitor. Its defined substitution pattern serves as a benchmark for comparing the selectivity profiles of newly synthesized indazole-based inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(P-tolyl)-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.